N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
CAS No.: 1040639-49-3
Cat. No.: VC11958075
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040639-49-3 |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 5-methoxy-4-oxo-N-(4-propan-2-ylphenyl)pyran-2-carboxamide |
| Standard InChI | InChI=1S/C16H17NO4/c1-10(2)11-4-6-12(7-5-11)17-16(19)14-8-13(18)15(20-3)9-21-14/h4-10H,1-3H3,(H,17,19) |
| Standard InChI Key | GBDCGJOREOMAOX-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |
Introduction
N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound belonging to the class of pyran derivatives. It features a distinctive structure with a pyran ring fused with a carboxamide group and a methoxy substituent. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development and biological assays.
Synthesis Methods
The synthesis of N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves the condensation of 4-isopropylphenylamine with 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid. This reaction often utilizes coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine, conducted in organic solvents like dichloromethane.
Biological Activities and Applications
N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits potential biological activities that make it a candidate for further pharmacological studies. Its structure suggests interactions with biological targets, influencing cellular pathways and possibly exhibiting therapeutic effects. Preliminary findings indicate potential applications in treating specific conditions through modulation of biochemical pathways.
Research Findings and Future Directions
While specific studies on the biological activity of N-(4-isopropylphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide are still emerging, its reactivity profile makes it suitable for further derivatization to enhance biological activity or selectivity. The compound's potential as a therapeutic agent is promising, but more in-depth research is needed to fully explore its applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume